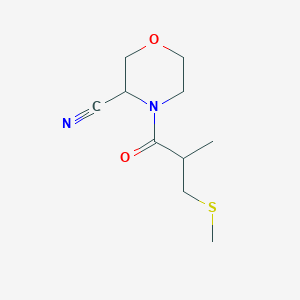

4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile”, we can look at the synthesis methods of similar compounds. For instance, morpholine derivatives can be synthesized through various methods . Thiophene derivatives, which share some similarities with the target compound, can be synthesized by heterocyclization of various substrates .Aplicaciones Científicas De Investigación

Electrocatalytic Activity

A study by Koczorowski et al. (2019) explored the use of sulfanyl porphyrazine with 2-(4-morpholinyl)ethyl moieties in its periphery for electrocatalytic applications. This compound, synthesized via a microwave-assisted macrocyclization reaction, demonstrated promising properties for the modification of glassy carbon electrode surfaces. It showed electrocatalytic activity towards NADH and L-cysteine, suggesting potential applications in electrochemical sensors, biosensors, or electrochemical catalysts for the oxidation of organic compounds (Koczorowski et al., 2019).

Synthesis and Functionalization

J. Klose, C. Reese, and Q. Song (1997) presented the synthesis of related sulfur-transfer agents, including compounds derived from 2-cyanoethyl disulfide, which are precursors for various sulfanyl-1H-isoindole-1,3-(2H)-diones and morpholine derivatives. These compounds are useful in chemical syntheses, especially for generating sulfur-containing heterocycles (J. Klose, C. Reese, & Q. Song, 1997).

Spectroscopic and Computational Studies

R. J. Xavier and S. Raj (2013) conducted a comprehensive study of 4-morpholine carbonitrile using vibrational spectroscopy and quantum chemical methods. This research provides valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of morpholine derivatives, which are essential for understanding their reactivity and potential applications in various fields (R. J. Xavier & S. Raj, 2013).

Antibacterial Evaluation

Rahimizadeh et al. (2011) investigated the synthesis of compounds with morpholine components and evaluated their antibacterial properties. This research highlights the potential of morpholine derivatives in developing new antibacterial agents, which is crucial in the context of increasing antibiotic resistance (Rahimizadeh et al., 2011).

Mecanismo De Acción

Target of Action

Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .

Mode of Action

It’s worth noting that morpholinyl-bearing compounds can specifically alkalize liposomes, disrupt the homeostasis of lysosomal ph, and inactivate the lysosomal cathepsin b enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .

Biochemical Pathways

The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can affect many cellular processes . Lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins, usually exert maximal activity in an acidic environment . Disruption of this environment could lead to a decrease or deactivation in the activity of these enzymes .

Result of Action

The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This could potentially affect various cellular processes.

Propiedades

IUPAC Name |

4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPJXEGSYGOOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)N1CCOCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2982107.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)